4-Hydrazinylpiperidin-2-one
Description
4-Hydrazinylpiperidin-2-one is a piperidinone derivative featuring a hydrazine (-NH-NH2) substituent at the 4-position of the six-membered lactam ring.
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-hydrazinylpiperidin-2-one |
InChI |
InChI=1S/C5H11N3O/c6-8-4-1-2-7-5(9)3-4/h4,8H,1-3,6H2,(H,7,9) |
InChI Key |
ZGWHMQIRCCFGON-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine with 2-piperidone in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 4-Hydrazinylpiperidin-2-one may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
4-Hydrazinylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinylpiperidin-2-one involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to inhibit or activate specific enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The 4-position substituent is a critical determinant of molecular behavior. Key comparisons include:
| Compound | Substituent at 4-position | Molecular Formula | Key Functional Features |
|---|---|---|---|
| 4-Hydrazinylpiperidin-2-one | Hydrazinyl (-NH-NH₂) | C₅H₁₀N₃O | Strong basicity, H-bond donor/acceptor |
| 4-Hydroxypiperidin-2-one | Hydroxyl (-OH) | C₅H₉NO₂ | Moderate acidity, H-bond donor |
| N-Nitroso piperidin-4-ones | Nitroso (-N=O) | C₅H₈N₂O₂ | Electrophilic, redox-active |
- Hydrazinyl vs. Hydroxyl : The hydrazinyl group increases nitrogen content and basicity, favoring protonation in acidic environments. This contrasts with the hydroxyl group, which is weakly acidic (pKa ~10–12) and participates in H-bonding but lacks nucleophilic amines .
- Hydrazinyl vs. Nitroso : Nitroso groups are electron-withdrawing and redox-active, often stabilizing free radicals or enabling electrophilic reactions. Hydrazinyl groups, conversely, are electron-rich and nucleophilic, enabling conjugation with carbonyls or metal ions .
Physicochemical Properties
- Stability : Nitroso derivatives are prone to thermal decomposition and photolytic degradation, whereas hydrazinyl compounds are more stable but may oxidize under aerobic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
